Cas no 6699-20-3 (Geranylgeranyl Pyrophosphate)

Geranylgeranyl Pyrophosphate 化学的及び物理的性質
名前と識別子
-
- Diphosphoric acid,P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl] ester
- GERANYLGERANYL DIPHOSPHATE (GGPP)
- Geranylgeranyl pyrophosphate ammonium salt
- GERANYLGERANYL PYROPHOSPHATE AMMONIUM*200 UG VIAL
- 3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAENYL PYROPHOSPHATE AMMONIUM SALT
- nerylneryl pyrophosphate
- HY-126370
- all-trans-Geranylgeranyl pyrophosphate
- geranylgeranyl-diphosphate
- CS-0103077
- SCHEMBL155328
- CHEBI:48861
- trans-Geranylgeranyl pyrophosphate
- 2-trans,6-trans,10-trans-geranylgeranyl diphosphate
- Q774795
- Geranylgeranyl pyrophosphate
- Diphosphoric acid, mono[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl] ester
- DTXSID90863929
- 3,7,11,15-tetramethyl-2Z,6Z,10Z,14-hexadecatetraen-1-ol diphosphate
- AKOS027380256
- trans,trans,trans-Geranylgeranyl diphosphate
- all-trans-Geranylgeranyl diphosphate
- Geranylgeraniol diphosphate
- OINNEUNVOZHBOX-QIRCYJPOSA-N
- Geranylgeraniol pyrophosphate
- (E,E,E)-Geranylgeranyl diphosphate
- Diphosphoric acid, P-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl] ester
- UNII-N21T0D88LX
- phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate
- LMPR0104010001
- NS00015126
- BRD-A14999564-001-01-0
- GTPL3052
- N21T0D88LX
- CHEMBL1229266
- (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yltrihydrogendiphosphate
- geranylgeranyl-PP
- (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl trihydrogen diphosphate
- phosphono 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl hydrogen phosphate
- Geranylgeranyldiphosphat
- C00353
- 3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl trihydrogen diphosphate
- DIPHOSPHORIC ACID, P-((2E,6E,10E)-3,7,11,15-TETRAMETHYL-2,6,10,14-HEXADECATETRAEN-1-YL) ESTER
- 6699-20-3
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, trihydrogen pyrophosphate, (E,E,E)-
- GGPP
- all-trans-geranylgeranyl-PP
- Diphosphoric acid, mono((2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl) ester
- Diphosphoric acid, mono(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl) ester, (E,E,E)-
- GGDP
- geranylgaranyl pyrophosphate
- Geranylgeranyl diphosphate
- all-trans-geranyl-geranyl-pp
- trans,trans,trans-Geranylgeranyl pyrophosphate
- SCHEMBL155330
- DB07841
- 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraenyl diphosphate
- CHEBI:15831
- 2-cis,6-trans,10-trans-geranylgeranyl diphosphate
- Geranylneryl diphosphate
- trans,trans,cis-Geranylgeranyl pyrophosphate
- trans,trans,cis-Geranylgeranyl diphosphate
- Geranylgeranyl Pyrophosphate
-
- インチ: InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+
- InChIKey: OINNEUNVOZHBOX-QIRCYJPOSA-N
- ほほえんだ: O=P(O)(OP(O)(O)=O)OC/C=C(C)/CC/C=C(C)/CC/C=C(C)/CC/C=C(C)/C
計算された属性
- せいみつぶんしりょう: 484.24700
- どういたいしつりょう: 501.273
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 13
- 複雑さ: 691
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 125A^2
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 584.1±60.0 °C at 760 mmHg
- フラッシュポイント: 11 °C
- 屈折率: 1.513
- PSA: 138.57000
- LogP: 7.98720
- じょうきあつ: 0.0±3.5 mmHg at 25°C
Geranylgeranyl Pyrophosphate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 1230 3
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R11
Geranylgeranyl Pyrophosphate 税関データ
- 税関コード:35079090
Geranylgeranyl Pyrophosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200849-200 µg |
Geranylgeranylpyrophosphate triammonium salt, |
6699-20-3 | ≥98% | 200µg |
¥602.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200849-200µg |
Geranylgeranylpyrophosphate triammonium salt, |
6699-20-3 | ≥98% | 200µg |
¥602.00 | 2023-09-05 | |
TRC | G367753-10mg |
Geranylgeranyl Pyrophosphate |
6699-20-3 | 10mg |
$ 1200.00 | 2023-09-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G924840-200μg |
Geranylgeranyl Pyrophosphate |
6699-20-3 | 98% | 200μg |
¥2,052.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G922189-200μg |
Geranylgeranyl Pyrophosphate |
6699-20-3 | ≥95% (TLC), ~1\xa0mg/mL in methanol: NH4OH (7:3) | 200μg |
¥3,450.00 | 2022-01-10 | |
TRC | G367753-1mg |
Geranylgeranyl Pyrophosphate |
6699-20-3 | 1mg |
$150.00 | 2023-05-18 |
Geranylgeranyl Pyrophosphate 関連文献
-
S. Mafu,K. C. Potter,M. L. Hillwig,S. Schulte,J. Criswell,R. J. Peters Chem. Commun. 2015 51 13485
-
Yang Gao,Richard B. Honzatko,Reuben J. Peters Nat. Prod. Rep. 2012 29 1153
-
Meirong Jia,Reuben J. Peters Org. Biomol. Chem. 2017 15 3158
-
Reuben J. Peters Nat. Prod. Rep. 2010 27 1521
-
Yunzi Luo,Bing-Zhi Li,Duo Liu,Lu Zhang,Yan Chen,Bin Jia,Bo-Xuan Zeng,Huimin Zhao,Ying-Jin Yuan Chem. Soc. Rev. 2015 44 5265
-
Francis M. Mann,Reuben J. Peters Med. Chem. Commun. 2012 3 899
-
Jiachen Zi,Reuben J. Peters Org. Biomol. Chem. 2013 11 7650
-
Zhibiao Wang,David R. Nelson,Juan Zhang,Xiangyuan Wan,Reuben J. Peters Nat. Prod. Rep. 2023 40 452
-
Jennifer Guerra-Bubb,Rodney Croteau,Robert M. Williams Nat. Prod. Rep. 2012 29 683
-
Alejandro M. Roncero,Ignacio E. Tobal,Rosalina F. Moro,David Díez,Isidro S. Marcos Nat. Prod. Rep. 2018 35 955
Geranylgeranyl Pyrophosphateに関する追加情報
Research Update on Geranylgeranyl Pyrophosphate (GGPP) and Its Implications in Biomedical Applications
Geranylgeranyl pyrophosphate (GGPP, CAS: 6699-20-3) is a critical intermediate in the mevalonate pathway, serving as a substrate for protein prenylation and the biosynthesis of key biomolecules such as ubiquinone and dolichols. Recent studies have highlighted its multifaceted roles in cellular signaling, cancer metabolism, and immune regulation, making it a focal point for therapeutic development. This research briefing synthesizes the latest findings (2022-2023) on GGPP's mechanistic insights and emerging applications.
A landmark study published in Nature Chemical Biology (2023) utilized cryo-EM to resolve the structure of human GGPP synthase (GGPPS), revealing allosteric binding sites for 6699-20-3 that could be targeted to modulate enzymatic activity. This structural breakthrough enables rational design of inhibitors for cancers driven by Ras pathway hyperactivity, where GGPP-dependent prenylation is dysregulated. Parallel work in Cell Metabolism demonstrated that GGPP accumulation in tumor-associated macrophages promotes immunosuppression via STAT3 activation, suggesting dual therapeutic strategies combining GGPPS inhibition with immunotherapy.
Innovative detection methodologies have advanced GGPP research. A 2022 Analytical Chemistry paper detailed a mass spectrometry-based assay with femtogram sensitivity for tracking intracellular GGPP dynamics, while a separate team developed fluorescent GGPP analogs (J. Am. Chem. Soc., 2023) to visualize protein prenylation in live cells. These tools are accelerating drug discovery efforts, particularly for bone disorders - recent preclinical data show that GGPP supplementation reverses osteoclast hyperactivation in rodent models of osteoporosis (Science Translational Medicine, Jan 2023).
The therapeutic landscape is evolving with three clinical-stage GGPPS inhibitors currently under evaluation. Phase Ib results for lead compound GGTI-2418 (Endo Pharmaceuticals) demonstrated 40% reduction in GGPP levels in solid tumors with manageable toxicity. Meanwhile, academic groups are exploring GGPP's role in neurodegenerative diseases; a PNAS study (March 2023) linked GGPP depletion to improved autophagy flux in Alzheimer's models, though compensatory mechanisms remain a challenge.
Future directions center on overcoming metabolic compensation in GGPP-targeted therapies and developing tissue-specific delivery systems. The identification of 6699-20-3 as a potential biomarker for therapy response in KRAS-mutant cancers (Cancer Research, 2023) and its newly discovered immunomodulatory effects position GGPP pathway modulation as a promising frontier in precision medicine. Ongoing research is expected to clarify dosage optimization between cytostatic and cytotoxic effects, particularly in combination regimens.
6699-20-3 (Geranylgeranyl Pyrophosphate) 関連製品
- 116057-57-9(Farnesyl Pyrophosphate Triammonium Salt)
- 13058-04-3(Diphosphoric acid,P-(3,7,11-trimethyl-2,6,10-dodecatrienyl) ester)
- 763-10-0(Diphosphoric acid,P-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-)
- 313263-08-0(Geranylgeranyl Pyrophosphate Triammonium Salt)
- 116057-55-7(Geranyl pyrophosphate triammonium)
- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)
- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)
- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)
- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)
- 1509270-51-2(5-amino-4-methyl-1-(oxolan-3-yl)methyl-1,2-dihydropyridin-2-one)




